molecular formula C21H24N2O4S B3923298 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide

Cat. No.: B3923298
M. Wt: 400.5 g/mol
InChI Key: OOOQNSCNUGRKLQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-21(3,4)22-20(24)16-23(18-14-10-11-15-19(18)27-6-2)28(25,26)17-12-8-7-9-13-17/h1,7-15H,6,16H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQNSCNUGRKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC(C)(C)C#C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the benzenesulfonyl chloride, which is then reacted with 2-ethoxyaniline to form the N-(benzenesulfonyl)-2-ethoxyaniline intermediate. This intermediate is further reacted with N-(2-methylbut-3-yn-2-yl)acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Due to its sulfonamide structure, it is investigated for its potential use as an antibiotic or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with cellular membranes, altering their permeability and affecting cell function.

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Another antibiotic used to treat bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2-methylbut-3-yn-2-yl)acetamide

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